molecular formula C16H24N2O3 B2832321 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2097915-81-4

3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea

Cat. No. B2832321
CAS RN: 2097915-81-4
M. Wt: 292.379
InChI Key: IHKONEBKZYUVCZ-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EHOPE, and it is a derivative of the traditional Chinese medicine compound, Danshen.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hydroxamic Acids and Ureas

    The study by Thalluri et al. (2014) demonstrates the synthesis of ureas using a method that involves the Lossen rearrangement. This process, applicable for creating compounds like 3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea, highlights a technique for converting carboxylic acids to ureas under mild conditions, which is both environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).

  • Formation of Pyrimidine Derivatives

    Goryaeva et al. (2009) describe the synthesis of pyrimidine derivatives from ureas, which involves a regioselective condensation process. Such methods could be pertinent in synthesizing derivatives of this compound, particularly in the context of forming specialized compounds for various applications (Goryaeva, Burgart, & Saloutin, 2009).

Biological and Pharmacological Research

  • Potential Biological Activity

    Saharin et al. (2008) explored the crystal structure of a compound similar to this compound, highlighting its potential for biological activity research. The study emphasizes the importance of intramolecular and intermolecular hydrogen bonds, which could be a key aspect in the study of this compound for biological applications (Saharin, Ali, Robinson, & Mahmood, 2008).

  • Investigation of Neuropeptide Receptors

    The research by Fotsch et al. (2001) on neuropeptide Y5 (NPY5) receptor antagonists involves the use of urea derivatives. Such studies could be relevant when examining the interaction of this compound with similar receptors or in the context of neurotransmitter modulation (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Material Science and Engineering

  • Electron Transport Layer in Solar Cells: In a study by Wang et al. (2018), urea-doped ZnO was used as an electron transport layer in polymer solar cells. This indicates a potential application of urea derivatives like this compound in the field of material science, particularly in enhancing the efficiency of solar cells (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).

properties

IUPAC Name

1-ethyl-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-17-15(19)18-12-16(20,13-6-4-3-5-7-13)14-8-10-21-11-9-14/h3-7,14,20H,2,8-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKONEBKZYUVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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